Cas no 2228452-49-9 (3-(2,4,5-trimethylphenyl)methylazetidin-3-ol)

3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol
- 2228452-49-9
- EN300-1792526
- 3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
-
- インチ: 1S/C13H19NO/c1-9-4-11(3)12(5-10(9)2)6-13(15)7-14-8-13/h4-5,14-15H,6-8H2,1-3H3
- InChIKey: XCFZLFXZFHUKEL-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=C(C)C(C)=CC=2C)CNC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.3Ų
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792526-5.0g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1792526-2.5g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1792526-0.25g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1792526-1.0g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1792526-0.05g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1792526-10g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1792526-10.0g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1792526-0.1g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1792526-0.5g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1792526-5g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 5g |
$3396.0 | 2023-09-19 |
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
3-(2,4,5-trimethylphenyl)methylazetidin-3-olに関する追加情報
Introduction to 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol (CAS No. 2228452-49-9)
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol (CAS No. 2228452-49-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines a trimethylphenyl group with an azetidin-3-ol moiety, making it a versatile scaffold for further chemical modifications and biological evaluations.
The trimethylphenyl substituent, specifically the 2,4,5-trimethylbenzene ring, contributes to the compound's lipophilicity and potential interaction with various biological targets. This aromatic ring system is often employed in drug design to enhance metabolic stability and improve pharmacokinetic properties. The presence of the azetidin-3-ol ring provides a unique three-membered heterocyclic framework, which is known for its ability to mimic natural amino acid structures. Such structural features make this compound a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on azetidine derivatives due to their potential applications in treating various diseases. The azetidin-3-ol core has been explored in the development of antimicrobial, anti-inflammatory, and even anticancer agents. The introduction of the methylazetidin-3-ol moiety into pharmaceutical candidates has shown promise in modulating enzyme activities and receptor interactions. For instance, studies have demonstrated that azetidine derivatives can exhibit inhibitory effects on certain proteases and kinases, which are critical targets in oncology and inflammatory diseases.
The 2,4,5-trimethylphenyl group in 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol further enhances its potential as a drug candidate by providing a hydrophobic anchor that can interact with lipid-rich environments within cells. This feature is particularly important for compounds designed to penetrate the blood-brain barrier or target intracellular receptors. Additionally, the methyl group at the 3-position of the azetidin ring adds another layer of structural diversity, allowing for fine-tuning of physicochemical properties such as solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules more accurately. The combination of experimental data with computational studies has been instrumental in optimizing the structure of 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol for improved efficacy and reduced side effects. For example, virtual screening techniques have identified derivatives of this compound that exhibit higher selectivity for specific biological targets while minimizing off-target effects.
The pharmaceutical industry has increasingly recognized the importance of scaffold hopping—exploring different molecular frameworks—to discover novel drugs with improved properties. 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol serves as an excellent example of how combining distinct structural motifs can lead to innovative therapeutic solutions. Its unique blend of an aromatic ring system and a three-membered heterocycle positions it as a valuable building block for medicinal chemists.
In conclusion,3-(2,4,5-trimethylphenyl)methylazetidin-3-ol (CAS No. 2228452-49-9) represents a fascinating compound with significant potential in drug discovery. Its structural features make it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for azetidine derivatives,this compound is likely to play a crucial role in the development of next-generation pharmaceuticals.
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